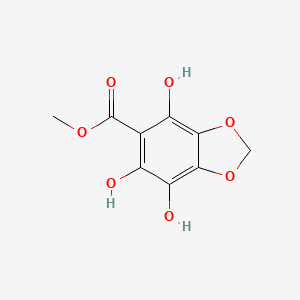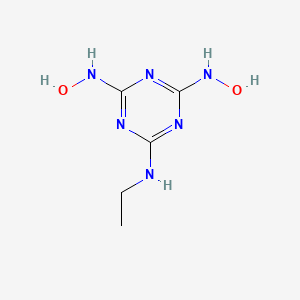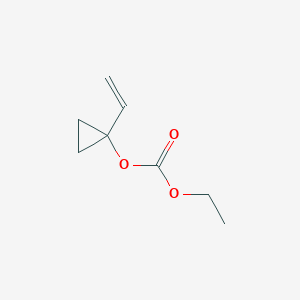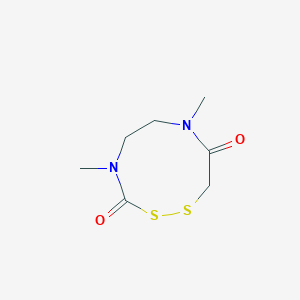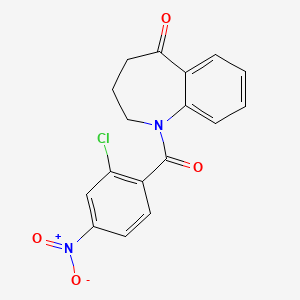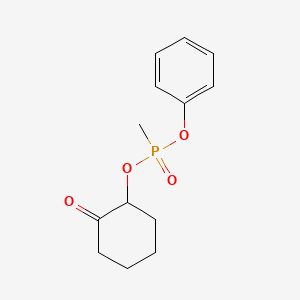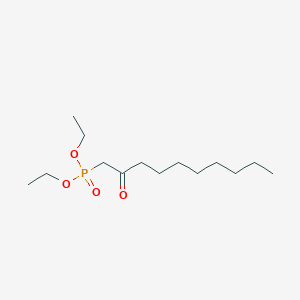
Diethyl (2-oxodecyl)phosphonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Diethyl (2-oxodecyl)phosphonate is an organophosphorus compound with the molecular formula C14H29O4P It is characterized by the presence of a phosphonate group attached to a decyl chain with a ketone functional group at the second position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Diethyl (2-oxodecyl)phosphonate can be synthesized through the Michaelis-Arbuzov reaction, which involves the reaction of trialkyl phosphites with alkyl halides. For instance, the reaction of diethyl phosphite with 2-bromodecanone under controlled conditions yields this compound. The reaction typically requires a base such as sodium or potassium carbonate to facilitate the formation of the phosphonate ester.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization are common in industrial settings to achieve the desired product quality.
Análisis De Reacciones Químicas
Types of Reactions
Diethyl (2-oxodecyl)phosphonate undergoes various chemical reactions, including:
Oxidation: The ketone group can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: The ketone group can be reduced to form alcohols.
Substitution: The phosphonate group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles such as amines and alcohols can react with the phosphonate group under basic conditions.
Major Products Formed
Oxidation: Carboxylic acids and esters.
Reduction: Alcohols.
Substitution: Phosphonate esters and amides.
Aplicaciones Científicas De Investigación
Diethyl (2-oxodecyl)phosphonate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-phosphorus bonds.
Biology: It serves as a precursor for the synthesis of biologically active molecules, including enzyme inhibitors and pharmaceuticals.
Medicine: The compound is investigated for its potential use in drug development, especially in the design of prodrugs and bioisosteres.
Industry: It is employed in the production of specialty chemicals, agrochemicals, and materials science.
Mecanismo De Acción
The mechanism of action of diethyl (2-oxodecyl)phosphonate involves its ability to form stable carbon-phosphorus bonds. This property is exploited in various chemical reactions where the phosphonate group acts as a nucleophile or electrophile. The molecular targets and pathways depend on the specific application, such as enzyme inhibition in biological systems or catalysis in chemical reactions.
Comparación Con Compuestos Similares
Similar Compounds
- Diethyl (2-oxobutyl)phosphonate
- Diethyl (2-oxopropyl)phosphonate
- Dimethyl (2-oxopropyl)phosphonate
Uniqueness
Diethyl (2-oxodecyl)phosphonate is unique due to its longer alkyl chain, which imparts different physical and chemical properties compared to shorter-chain analogs
Propiedades
Número CAS |
131721-21-6 |
|---|---|
Fórmula molecular |
C14H29O4P |
Peso molecular |
292.35 g/mol |
Nombre IUPAC |
1-diethoxyphosphoryldecan-2-one |
InChI |
InChI=1S/C14H29O4P/c1-4-7-8-9-10-11-12-14(15)13-19(16,17-5-2)18-6-3/h4-13H2,1-3H3 |
Clave InChI |
FIAPXLGOCRSZGX-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCC(=O)CP(=O)(OCC)OCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


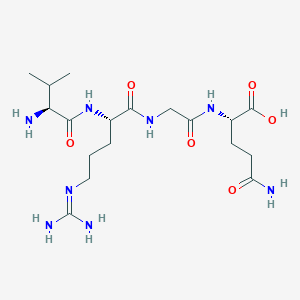
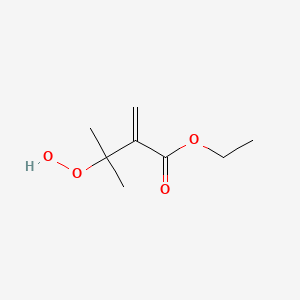
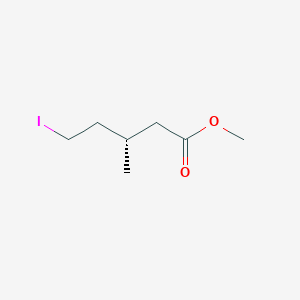
![1,1'-[(2-Methyl-1,4-phenylene)bis(oxymethylene)]bis(2-ethenylbenzene)](/img/structure/B14267444.png)
